Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate
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Overview
Description
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with ethoxy and carboxylate groups, and an amino group linked to a dihydro-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core The quinoline derivative is then functionalized with ethoxy and carboxylate groupsCommon reagents used in these reactions include ethyl chloroformate, sodium ethoxide, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: A simpler compound with a similar dihydro-benzodioxin moiety.
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Ethyl Esters: Compounds with an ethyl ester functional group.
Uniqueness
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE is unique due to its combination of functional groups and structural features.
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-3-26-15-6-7-18-16(12-15)21(17(13-23-18)22(25)27-4-2)24-14-5-8-19-20(11-14)29-10-9-28-19/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI Key |
FAJATTYYPNXUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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